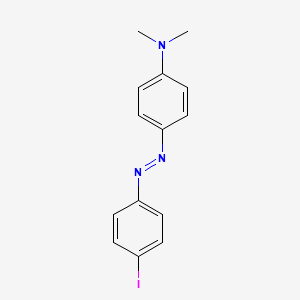

4'-Iodo-4-dimethylaminoazobenzene

概要

説明

4'-Iodo-4-dimethylaminoazobenzene is a chemical compound with the molecular formula C14H14IN3. It is characterized by its yellow color and slight solubility in water. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4'-Iodo-4-dimethylaminoazobenzene typically involves the diazotization of 4-iodoaniline followed by coupling with N,N-dimethylaniline. The reaction conditions require careful control of temperature and pH to ensure the formation of the azo bond.

Industrial Production Methods: In an industrial setting, the compound is produced through a scaled-up version of the laboratory synthesis. This involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and maximize yield.

化学反応の分析

Types of Reactions: 4'-Iodo-4-dimethylaminoazobenzene can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite and hydrogen gas are used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

科学的研究の応用

Cancer Research

One of the most notable applications of 4'-iodo-4-dimethylaminoazobenzene is in cancer research. The compound serves as a model carcinogen in experimental studies, particularly for liver cancer induction. Studies have demonstrated that exposure to this compound leads to hepatocellular carcinoma in laboratory animals, making it a valuable tool for understanding the mechanisms of carcinogenesis.

- Case Study: In a study by Delclos et al. (1984), male rats injected with IAA developed liver tumors by the age of two years, highlighting its potency as a carcinogen .

Toxicology and Environmental Science

The compound is also utilized in toxicological assessments to evaluate the effects of chemical exposure on biological systems. Its ability to induce tumors makes it a standard reference in toxicology studies.

- Application: IAA is used as a positive control in experiments aimed at assessing liver toxicity and tumorigenesis, providing a benchmark against which other substances can be measured .

Analytical Chemistry

In analytical chemistry, this compound functions as a dye for various applications, including pH indicators and colorimetric assays. Its distinct color change at different pH levels makes it useful for detecting acidity or alkalinity in solutions.

- Example: The compound has been employed to determine the pH of gastric juices, demonstrating its versatility beyond carcinogenic studies .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/References |

|---|---|---|

| Cancer Research | Induction of liver tumors in laboratory animals | Delclos et al. (1984) |

| Toxicology | Positive control substance for liver toxicity | NCBI Reports |

| Analytical Chemistry | pH indicator and colorimetric assays | Various studies on dye applications |

Safety and Regulatory Aspects

Due to its carcinogenic properties, this compound is subject to strict regulatory controls. The U.S. Environmental Protection Agency (EPA) has classified it as hazardous, necessitating careful handling in laboratory settings.

作用機序

The mechanism by which 4'-Iodo-4-dimethylaminoazobenzene exerts its effects involves its interaction with molecular targets and pathways. The azo group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound's iodine atom also contributes to its biological activity, making it useful in studies of iodine metabolism and thyroid function.

類似化合物との比較

4'-Iodo-4-dimethylaminoazobenzene is compared to other azo compounds such as 4'-chloro-4-dimethylaminoazobenzene and 4'-bromo-4-dimethylaminoazobenzene. While these compounds share similar structural features, the presence of different halogens (chlorine, bromine, iodine) results in variations in their chemical and biological properties. The iodine atom in this compound imparts unique reactivity and biological activity, distinguishing it from its counterparts.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

生物活性

4'-Iodo-4-dimethylaminoazobenzene (IDAB) is a compound of significant interest in biological research due to its unique structural properties and potential applications in pharmacology. This article explores the biological activity of IDAB, focusing on its mechanisms of action, toxicity, and therapeutic potential, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound is an azo compound characterized by the presence of an iodine atom and a dimethylamino group attached to an azobenzene backbone. Its chemical formula is . The presence of the iodine atom enhances its photochemical properties, making it a candidate for studies involving photodynamic therapy.

Mechanisms of Biological Activity

IDAB exhibits various biological activities, primarily through its interaction with cellular components. Key mechanisms include:

- Inhibition of Histone Deacetylases (HDACs) : Recent studies have shown that IDAB can act as a photoswitchable HDAC inhibitor. The compound's cis isomer demonstrates significantly higher potency than its trans counterpart, with an IC50 value of 200 nM under illuminated conditions . This property allows for targeted cancer therapy by modulating gene expression through epigenetic mechanisms.

- DNA Damage Response : IDAB has been implicated in DNA damage pathways. In vitro assays indicate that it can induce DNA damage markers such as γH2AX and p53 activation, suggesting a role in genotoxicity . The compound's ability to interact with DNA may contribute to its anticancer effects.

Toxicity and Safety Profile

The safety profile of IDAB has been evaluated through various toxicological studies. Notably, it has been classified as an Ames positive compound, indicating mutagenic potential . However, its specific toxicity levels depend on concentration and exposure duration.

Table 1: Toxicological Data on this compound

| Study Type | Result | Reference |

|---|---|---|

| Ames Test | Positive | |

| In Vitro Cytotoxicity | IC50 values vary; significant at high concentrations | |

| Genotoxicity Assays | Induces γH2AX foci |

Case Studies

Several case studies highlight the therapeutic potential of IDAB in cancer treatment:

- Photodynamic Therapy : A study demonstrated that IDAB could selectively induce cell death in cancer cells upon light activation. The efficacy was significantly higher when compared to non-illuminated conditions, supporting its application in photodynamic therapy .

- Combination Therapies : Research indicated that combining IDAB with other chemotherapeutic agents enhanced overall cytotoxicity against various cancer cell lines. This synergistic effect suggests that IDAB may serve as an effective adjuvant in cancer therapy .

- Mechanistic Insights : Investigations into the molecular pathways affected by IDAB revealed alterations in cell cycle regulation and apoptosis induction, further supporting its potential as a therapeutic agent .

特性

IUPAC Name |

4-[(4-iodophenyl)diazenyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14IN3/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCFDMNXBTVUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501039007 | |

| Record name | Benzenamine, 4-[2-(4-iodophenyl)diazenyl]-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501039007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3805-67-2 | |

| Record name | Aniline, p-((p-iodophenyl)azo)-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003805672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-[2-(4-iodophenyl)diazenyl]-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501039007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Iodo-4-dimethylaminoazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 4'-Iodo-4-dimethylaminoazobenzene (IDMA) affect the properties of the supramolecular polymer film?

A1: The presence of IDMA introduces photoresponsive behavior to the supramolecular polymer film. [, ] Specifically, the azobenzene moiety within IDMA undergoes trans-cis isomerization upon exposure to linearly polarized light. [] This isomerization, in turn, influences the morphology of the porous film. As the IDMA content increases, the pore size of the film also increases. [] Furthermore, the shape of the pores can be manipulated by changing the polarization direction of the incident light. For example, round holes can be transformed into rectangular or rhombic shapes depending on the light polarization. [] This control over pore morphology is achievable without additional synthetic steps, highlighting the unique advantage of incorporating IDMA.

Q2: What is the significance of using a hybrid material system like PMMA/SiO2 doped with IDMA?

A2: Incorporating IDMA into a hybrid PMMA/SiO2 matrix offers several advantages for nonlinear optical applications. Firstly, the presence of the SiO2 network enhances the stability of the azo orientation within the material. [] This stability is crucial for maintaining the desired optical properties over time. Secondly, the hybrid material exhibits a broader absorption spectrum compared to a system containing only PMMA and IDMA. [] This broadened spectrum is beneficial for applications requiring a wider range of wavelengths, such as all-optical poling techniques. Overall, the hybrid material system demonstrates the potential of IDMA for developing efficient and stable nonlinear optical devices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。